N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide
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Overview
Description
n-(1-(4-Isobutylphenyl)ethyl)cyclopropanecarboxamide is a compound with the molecular formula C16H23NO It is a derivative of cyclopropanecarboxamide and contains a phenyl group substituted with an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-(4-Isobutylphenyl)ethyl)cyclopropanecarboxamide can be achieved through several methods. One common approach involves the reaction of 1-chloro-(4-isobutylphenyl)ethane with cyclopropanecarboxamide under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of solvents such as dimethylformamide (DMF) or ionic liquids .
Industrial Production Methods
Industrial production of this compound may involve the use of electrochemical techniques. For example, electrocarboxylation of 1-chloro-(4-isobutylphenyl)ethane with a silver cathode in ionic liquids has been reported as an efficient and environmentally benign method . This process allows for high yields and conversion ratios under mild conditions.
Chemical Reactions Analysis
Types of Reactions
n-(1-(4-Isobutylphenyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted phenyl derivatives. These products can have different applications depending on their chemical properties .
Scientific Research Applications
n-(1-(4-Isobutylphenyl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of n-(1-(4-Isobutylphenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to n-(1-(4-Isobutylphenyl)ethyl)cyclopropanecarboxamide include:
- 1-(4-Isobutylphenyl)ethanol
- 1-(4-Isobutylphenyl)ethyl chloride
- 2-(4-Isobutylphenyl)propanoic acid (Ibuprofen)
Uniqueness
What sets n-(1-(4-Isobutylphenyl)ethyl)cyclopropanecarboxamide apart from these similar compounds is its unique cyclopropane ring structure. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-[1-[4-(2-methylpropyl)phenyl]ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H23NO/c1-11(2)10-13-4-6-14(7-5-13)12(3)17-16(18)15-8-9-15/h4-7,11-12,15H,8-10H2,1-3H3,(H,17,18) |
InChI Key |
FWQQORFNEHYRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)NC(=O)C2CC2 |
Origin of Product |
United States |
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